molecular formula C17H26N2O B14481664 4-Benzyl-N-butylpiperidine-1-carboxamide CAS No. 67626-52-2

4-Benzyl-N-butylpiperidine-1-carboxamide

Cat. No.: B14481664
CAS No.: 67626-52-2
M. Wt: 274.4 g/mol
InChI Key: CHVCARNEVVCZHB-UHFFFAOYSA-N
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Description

4-Benzyl-N-butylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, along with a butyl group and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-butylpiperidine-1-carboxamide typically involves the reaction of 4-benzylpiperidine with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-Benzylpiperidine and butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 50-60°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or toluene. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-butylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

4-Benzyl-N-butylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-butylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include signal transduction cascades that lead to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the butyl and carboxamide groups.

    N-Benzylpiperidine-4-carboxaldehyde: Another related compound with an aldehyde functional group instead of a carboxamide.

Uniqueness

4-Benzyl-N-butylpiperidine-1-carboxamide is unique due to the presence of both the benzyl and butyl groups, along with the carboxamide functionality. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

67626-52-2

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

4-benzyl-N-butylpiperidine-1-carboxamide

InChI

InChI=1S/C17H26N2O/c1-2-3-11-18-17(20)19-12-9-16(10-13-19)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20)

InChI Key

CHVCARNEVVCZHB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCC(CC1)CC2=CC=CC=C2

Origin of Product

United States

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